molecular formula C9H8F4O B1318788 2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanol CAS No. 886761-79-1

2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanol

Cat. No. B1318788
CAS RN: 886761-79-1
M. Wt: 208.15 g/mol
InChI Key: YYIXBCMBMSZIOV-UHFFFAOYSA-N
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Description

“2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanol” is an organic compound . It is a fluorinated building block .


Physical And Chemical Properties Analysis

“this compound” is described as a clear colorless to orange liquid .

Scientific Research Applications

Biocatalytic Preparation and Pharmaceutical Intermediates

2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanol is significant in the pharmaceutical industry, particularly as an intermediate in the synthesis of drugs. A study by (Chen et al., 2019) highlights its importance in developing a chemokine CCR5 antagonist. The asymmetric reduction of 4-(trifluoromethyl)acetophenone to this compound was achieved with high enantioselectivity using recombinant Escherichia coli cells. This biocatalytic process, enhanced by using an isopropanol-aqueous system, yielded over 99% product with excellent enantiomeric excess, demonstrating its potential for scalable pharmaceutical applications.

Interaction with Other Chemicals

Research on the interaction of various alcohols with 2-fluoro- and 4-fluorophenylacetylenes, as investigated by (Maity et al., 2011), reveals the complex hydrogen bonding behavior and the influence of fluorine substitution on phenyl rings. Such interactions are crucial in understanding the behavior of this compound in various chemical environments, potentially influencing its applications in synthesis and drug development.

Synthesis and Photophysical Properties

The study of photophysical and photochemical properties of zinc phthalocyanines with fluoro-functionalized substituents, including 2-[3-(trifluoromethyl)phenoxy]ethanol, was conducted by (Aktaş et al., 2014). This research is pivotal in developing materials with specific optical properties, potentially useful in fields like photodynamic therapy and photochemical applications.

Enzymatic Synthesis for Chiral Intermediates

In the context of enzymatic synthesis, (Ouyang et al., 2013) and (Yu et al., 2018) demonstrate the efficient synthesis of chiral intermediates related to this compound. These studies highlight the potential of microbial and enzymatic methods in producing chiral compounds, which are often challenging to synthesize chemically.

Controlled Release of Bioactives

The development of chitosan films containing β-cyclodextrin inclusion complex for controlled release of bioactives, including 2-phenyl ethanol, is explored by (Zarandona et al., 2020). This research is essential for applications in food preservation, pharmaceuticals, and fragrance industries where controlled release of active compounds is necessary.

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been classified as having acute toxicity for oral, dermal, and inhalation exposure. It can also cause skin irritation, serious eye damage, and specific target organ toxicity .

Biochemical Analysis

Biochemical Properties

2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanol plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes, proteins, and other biomolecules. The presence of the fluoro and trifluoromethyl groups enhances its reactivity and binding affinity. This compound has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily driven by hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and modulate enzymatic activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. It modulates the expression of genes associated with oxidative stress and inflammatory responses. Additionally, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in ATP production and overall cellular energy balance .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific active sites on enzymes, either inhibiting or activating their function. For instance, it has been found to inhibit the activity of cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition occurs through competitive binding at the enzyme’s active site, preventing the substrate from accessing the catalytic center. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, but it can degrade under extreme pH or temperature conditions. Long-term exposure to this compound has been associated with sustained alterations in cellular function, including persistent changes in gene expression and enzyme activity. These effects are particularly evident in in vitro studies, where prolonged exposure leads to cumulative cellular stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, it can induce toxic effects, including oxidative stress, liver damage, and disruptions in metabolic homeostasis. These threshold effects highlight the importance of dosage optimization in experimental settings to balance efficacy and safety .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to xenobiotic metabolism. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which facilitate its biotransformation and elimination from the body. The compound’s metabolism results in the formation of various metabolites, some of which retain biological activity and contribute to its overall pharmacological profile .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. The compound tends to accumulate in lipid-rich tissues due to its hydrophobic nature, which influences its overall bioavailability and pharmacokinetics .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is predominantly localized in the cytoplasm and mitochondria, where it exerts its biochemical effects. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. This subcellular distribution is essential for its interaction with target enzymes and proteins, ultimately determining its biological activity .

properties

IUPAC Name

2-[2-fluoro-5-(trifluoromethyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4O/c10-8-2-1-7(9(11,12)13)5-6(8)3-4-14/h1-2,5,14H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIXBCMBMSZIOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CCO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590711
Record name 2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

886761-79-1
Record name 2-Fluoro-5-(trifluoromethyl)benzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886761-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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